Nigakilactone C
CAS No.: 24148-78-5
Cat. No.: VC1634426
Molecular Formula: C24H34O7
Molecular Weight: 434.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24148-78-5 |
|---|---|
| Molecular Formula | C24H34O7 |
| Molecular Weight | 434.5 g/mol |
| IUPAC Name | [(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate |
| Standard InChI | InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1 |
| Standard InChI Key | JFFUKRBVELYCPJ-FIKFPIMESA-N |
| Isomeric SMILES | C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
| SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
| Canonical SMILES | CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |
Introduction
Chemical Structure and Properties
Nigakilactone C belongs to the class of quassinoids, which are known for their complex, highly oxygenated structures and bitter taste. The molecular formula of Nigakilactone C is C₂₄H₃₄O₇ with a molecular weight of 434.5 g/mol . Its IUPAC name is [(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-4-en-16-yl] acetate . This compound features a unique tetracyclic structure with multiple functional groups that contribute to its biological activities.
Table 1. Physicochemical Properties of Nigakilactone C
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₃₄O₇ |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 24148-78-5 |
| XLogP3-AA | 3.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 4 |
| Topological Polar Surface Area | 88.1 Ų |
Nigakilactone C contains multiple oxygen-containing functional groups, including methoxy groups, carbonyl groups, and an acetate group. The compound features a complex tetracyclic system with a characteristic arrangement of rings that is typical of quassinoids. Its structure includes two methoxy groups at C-4 and C-15 positions, an acetate group at C-16, and four methyl groups at positions C-2, C-6, C-14, and C-17 .
Natural Sources
Nigakilactone C is primarily isolated from plants belonging to the Simaroubaceae family, particularly from species of the genus Picrasma. The main natural sources include:
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Picrasma quassioides (D. Don) Benn - The stems and bark of this plant are rich sources of Nigakilactone C and related quassinoids .
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Picrasma ailanthoides Planchon - This plant also contains significant amounts of Nigakilactone C, along with other nigakilactones .
These plants have been used in traditional medicine across various Asian countries for centuries. In Traditional Chinese Medicine, Picrasma quassioides (known as "Ku-Shen") has been used as a vermicide and to treat inflammation, bacterial infections, and gastrointestinal disorders .
Isolation and Characterization
Nigakilactone C was first isolated from Picrasma ailanthoides and later found in other Picrasma species. The isolation typically involves several steps:
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Extraction from plant material using ethanol or other appropriate solvents
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Fractionation using various chromatographic techniques
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Purification through recrystallization or further chromatographic methods
The compound was characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. X-ray crystallography has also been used to confirm its three-dimensional structure .
In a study by Yang and Yue, Nigakilactone C (compound 14) was isolated from the ethanol extract of the bark of Picrasma quassioides, along with other quassinoids including picraqualides A-E and several other nigakilactones .
Biological Activities
Anti-inflammatory Effects
Research indicates that Nigakilactone C possesses anti-inflammatory properties. Studies on quassinoids from Picrasma quassioides, including Nigakilactone C, have shown that these compounds can suppress the expression of pro-inflammatory cytokines . The anti-inflammatory mechanism appears to involve inhibition of nitric oxide (NO) production, tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6) in activated macrophages .
Anticancer Activity
One of the most promising aspects of Nigakilactone C is its potential anticancer activity. Research has shown that Nigakilactone C, along with other quassinoids from Picrasma quassioides, can inhibit the growth of hepatocellular carcinoma (HCC) cells .
A comprehensive study of the mechanisms underlying this effect revealed that Nigakilactone C may target several key proteins involved in cancer cell proliferation and survival. In molecular docking studies, Nigakilactone C showed strong binding to aurora kinase B (AURKB) with a binding energy of -7.69 kcal/mol, suggesting a potential interaction with this critical cell cycle regulator .
Table 2. Binding Energy of Nigakilactone C with Target Proteins
| Target Protein | Binding Energy (kcal/mol) |
|---|---|
| AURKB | -7.69 |
Pharmacological Mechanisms
The pharmacological effects of Nigakilactone C appear to be mediated through multiple mechanisms. In studies of hepatocellular carcinoma, Nigakilactone C and other active compounds from Picrasma quassioides were found to inhibit excessive cell proliferation and promote apoptosis through the arachidonic acid (AA) pathway .
Network pharmacology analysis identified several core targets of Picrasma quassioides compounds, including aurora kinase A (AURKA), aurora kinase B (AURKB), kinesin family member 11 (KIF11), and DNA topoisomerase II alpha (TOP2A) . These proteins play crucial roles in cell division and cancer progression.
The inhibitory effects on these targets lead to:
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Reduced cancer cell proliferation
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Induction of apoptosis
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Inhibition of cancer cell invasion and migration
Additionally, Nigakilactone C and other quassinoids from Picrasma quassioides affect enzymes involved in the arachidonic acid pathway, including cyclooxygenase 2 (COX2), arachidonate 5-lipoxygenase (LOX5), and cytochrome P450 family 4 subfamily A member (CYP4A) . This pathway is critical for inflammation and cancer progression.
Structure-Activity Relationship
The biological activities of Nigakilactone C are closely related to its structural features. Studies on quassinoids have revealed several structure-activity relationships that help explain the bioactivity of Nigakilactone C:
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The tetracyclic skeleton is essential for biological activity
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The presence and position of oxygen-containing functional groups significantly influence activity
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The α,β-unsaturated ketone in ring A contributes to cytotoxic activity
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The acetate group at C-16 may enhance cell membrane permeability
Comparison with other nigakilactones (B, E, F, G, H, L, etc.) has provided valuable insights into how structural variations affect biological activity . For example, Nigakilactone B, which lacks the acetate group present in Nigakilactone C, shows different biological properties, suggesting the importance of this functional group .
Analytical Methods
Several analytical methods have been developed for the detection and quantification of Nigakilactone C in plant materials and biological samples:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy
These methods enable researchers to accurately identify and quantify Nigakilactone C in complex matrices, facilitating both basic research and quality control of herbal preparations containing this compound.
Current Research and Future Perspectives
Current research on Nigakilactone C focuses on several areas:
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Elucidating its detailed mechanisms of action at the molecular level
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Developing more efficient methods for its isolation and purification
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Investigating potential synergistic effects with other compounds
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Exploring structure modifications to enhance bioactivity and reduce toxicity
Future research directions may include:
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Comprehensive toxicological studies to establish safety profiles
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Development of semi-synthetic derivatives with improved pharmacokinetic properties
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Clinical studies to validate efficacy in specific disease conditions
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Investigation of combination therapies with conventional drugs
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